![molecular formula C7H12N2S B3051875 4-(2-Methylpropyl)-1,3-thiazol-2-amine CAS No. 3673-33-4](/img/structure/B3051875.png)
4-(2-Methylpropyl)-1,3-thiazol-2-amine
Overview
Description
4-(2-Methylpropyl)-1,3-thiazol-2-amine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine and agriculture.
Scientific Research Applications
Chemoselective Preparation in Drug Discovery
- A study by Colella et al. (2018) highlights the use of related thiazole compounds in drug discovery. They describe a synthetic protocol for preparing a synthon that introduces a bromodifluoromethyl group at the C4 of the thiazole, useful in radiopharmaceutics and drug discovery programs (Colella et al., 2018).
Structural Characterization in Molecular Design
- Böck et al. (2020) conducted a study on the structural characterization of polymorphs of thiourea and derived 2-aminothiazoles. These findings are significant in molecular design and understanding molecular structures (Böck et al., 2020).
Corrosion Inhibition
- Guo et al. (2017) investigated the corrosion inhibition performance of 4-amine-1,3-thiazole (4-ATA), among other compounds. The study, involving quantum chemistry calculations and molecular dynamics simulations, found 4-ATA shows high reaction activity, making it a candidate for corrosion inhibition applications (Guo et al., 2017).
Enantiomerically Pure Thiazole Synthesis
- Gebert and Heimgartner (2002) worked on synthesizing enantiomerically pure thiazole derivatives. These compounds have potential applications in chiral chemistry and asymmetric synthesis (Gebert & Heimgartner, 2002).
Pharmaceutical Applications
- Zhang Hui-li (2007) studied the synthesis of a thiazol compound as a side chain of cefditoren pivox, indicating its potential application in pharmaceutical synthesis (Zhang Hui-li, 2007).
Antibacterial Activity
- A paper by Uwabagira et al. (2018) explores the antibacterial activity of a thiazole compound against specific bacteria, signifying its importance in medicinal chemistry (Uwabagira et al., 2018).
Molecular Dynamics Simulation Studies
- Kaya et al. (2016) conducted molecular dynamics simulation studies on thiazole derivatives, demonstrating their potential in corrosion inhibition and molecular interaction studies (Kaya et al., 2016).
properties
IUPAC Name |
4-(2-methylpropyl)-1,3-thiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5(2)3-6-4-10-7(8)9-6/h4-5H,3H2,1-2H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBCOLWADASVIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CSC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604427 | |
Record name | 4-(2-Methylpropyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropyl)-1,3-thiazol-2-amine | |
CAS RN |
3673-33-4 | |
Record name | 4-(2-Methylpropyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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